molecular formula C30H30FN3O6 B8082846 Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)

Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)

Cat. No.: B8082846
M. Wt: 547.6 g/mol
InChI Key: ROGKLVKTHFHRNR-YULOIDQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI) is a synthetic nucleoside analog extensively utilized in oligonucleotide synthesis for therapeutic and research applications. Key structural features include:

  • 5'-O-DMT Group: A dimethoxytrityl (DMT) protecting group at the 5'-position, critical for solid-phase synthesis .
  • 2'-Deoxy-2'-Fluoro Modification: Enhances RNA binding affinity and nuclease resistance by stabilizing the sugar ring in a C3'-endo conformation .
  • N-Acetyl Protection: Protects the exocyclic amine during synthesis, improving stability and reducing side reactions .

This compound is primarily employed in antisense oligonucleotides and siRNA constructs, where its modifications confer metabolic stability and target specificity .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)34-17-16-25(32)33-29(34)36/h3-17,24,26-28,35H,18H2,1-2H3,(H2,32,33,36)/t24-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKLVKTHFHRNR-YULOIDQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Protections

The synthesis commences with 2'-deoxy-2'-fluoro-β-L-uridine , wherein the 5'-hydroxyl is protected with a DMT group using dimethoxytrityl chloride in anhydrous pyridine. This yields (4,4′-dimethoxytrityl)-2′-deoxy-2′-fluoro-β-L-uridine (Compound 1 in Scheme 1). The 3'-hydroxyl is then shielded with a tert-butyldimethylsilyl (TBDMS) group via reaction with TBDMS-Cl and imidazole, achieving 88% yield.

Uridine-to-Cytidine Conversion

The uridine intermediate undergoes amination to form cytidine. Activation of the uracil’s 4-carbonyl group with triisopropylbenzenesulfonyl chloride (TPS-Cl) precedes treatment with concentrated ammonium hydroxide, facilitating nucleophilic substitution to yield 3',5'-bis-protected-2'-fluoro-β-L-cytidine . The exocyclic amine is subsequently protected with benzoyl (Bz) chloride to prevent side reactions during downstream steps.

Deprotection and Phosphoramidite Formation

Selective removal of the 3'-TBDMS group is achieved via tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by phosphitylation of the 3'-hydroxyl with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. This generates the 3'-phosphoramidite derivative (Compound 5), a critical intermediate for oligonucleotide synthesis.

Protection and Deprotection Strategies

5'-DMT Protection

The DMT group’s orthogonality to silyl and benzoyl protections ensures stability during fluorination and amination. Its bulkiness also aids in chromatographic purification, as evidenced by HPLC data showing >95% purity for DMT-protected intermediates.

Silyl and Benzoyl Protections

TBDMS at the 3'-position resists hydrolysis under basic conditions, critical during ammonium hydroxide treatment. Conversely, the benzoyl group on the cytidine amine enhances solubility in organic solvents, facilitating phosphoramidite synthesis.

Fluorination Techniques

Direct Fluorination

The 2'-fluoro moiety is introduced early in the synthetic route via nucleophilic displacement of a 2'-triflate intermediate. DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® reagents are employed, though the exact conditions in utilize a pre-fluorinated uridine starting material to bypass harsh fluorination steps.

Stereochemical Control

X-ray crystallography confirms that the 2'-fluoro group adopts the L-3'-endo conformation , rigidifying the sugar pucker and enhancing duplex stability. This contrasts with 2'-OH-containing RNAs, which exhibit greater conformational flexibility.

Analytical Characterization

Mass Spectrometry (MS)

MS data for intermediates and final products are summarized below:

CompoundObserved m/zTheoretical m/zPurity (HPLC)
DMT-protected uridine678.2678.396%
TBDMS-protected cytidine792.4792.594%
Final DMT-cytidine655.3655.498%

Thermal Denaturation Studies

Incorporating 2'-fluoro-cytidine into L-DNA duplexes elevates melting temperatures (Tm) by 0.5–0.7°C per modification, attributed to sugar pucker rigidification.

X-ray Crystallography

The crystal structure (PDB 7MOO) reveals a canonical Watson-Crick base pair with L-guanosine, with the 2'-fluoro group occupying the minor groove. Water molecules mediate hydrogen bonds between the fluorine and adjacent nucleotides, further stabilizing the duplex.

Comparative Methodological Analysis

DMT vs. Dibenzyl Protections

While employs dibenzyl groups for hydroxyl protection, their removal necessitates catalytic hydrogenation, incompatible with acid-labile DMT groups. The DMT/TBDMS strategy in offers superior compatibility with solid-phase synthesis.

Fluorination Efficiency

Patent reports 65–70% yields for difluorination, whereas achieves >80% yields for monofluorination via pre-fluorinated intermediates, highlighting the advantage of starting with fluorinated sugars.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

Anticancer Research

Cytidine derivatives have been investigated for their anticancer properties. The modification with a bis(4-methoxyphenyl) group enhances the lipophilicity and cellular uptake of the nucleoside, making it a candidate for developing novel anticancer agents.

Case Study: N4-Acetyl-2'-deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine

  • Findings : This derivative exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve interference with nucleic acid synthesis and function.
  • Reference : Studies indicate that modifications at the 5' position can enhance the therapeutic index of nucleosides by increasing their resistance to enzymatic degradation while improving their affinity for target enzymes involved in DNA synthesis .

Gene Therapy

The compound's structural features make it suitable for incorporation into oligonucleotides used in gene therapy applications. Its ability to evade degradation by nucleases allows for prolonged activity within biological systems.

Application Example

  • Oligonucleotide Synthesis : Cytidine derivatives are often used as phosphoramidite building blocks in the synthesis of modified oligonucleotides. The incorporation of 5'-O-[bis(4-methoxyphenyl)phenylmethyl] groups can enhance the stability and efficacy of antisense oligonucleotides designed to target specific mRNA sequences .

Drug Development

The compound's unique structure provides a platform for developing new drugs targeting various diseases beyond cancer, including viral infections and genetic disorders.

Research Insights

  • Mechanistic Studies : Research has shown that compounds similar to Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-, can inhibit viral replication by interfering with nucleic acid synthesis pathways . This positions them as potential antiviral agents.

Data Tables

PropertyValue
StabilityHigh
Cellular UptakeEnhanced
Enzymatic ResistanceIncreased
Target ApplicationsOligonucleotide synthesis

Mechanism of Action

The mechanism of action of Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) involves its incorporation into nucleic acids. The modified nucleoside can be incorporated into DNA or RNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares the target compound with structurally analogous nucleoside derivatives:

Compound Name Modifications RNA Binding Affinity Nuclease Resistance Key Applications References
Target Compound 5'-DMT, 2'-deoxy-2'-fluoro, N-acetyl High High Antisense, siRNA
2'-O-Methyl Cytidine 5'-DMT, 2'-O-methyl Moderate Moderate siRNA, Antisense
2'-F ANA Cytidine (Arabino Configuration) 2'-fluoro (C2'-endo sugar pucker) Lower Moderate RNA interference
4'-C-Methoxy-2'-deoxy-2'-fluoro Uridine 4'-C-methoxy, 2'-deoxy-2'-fluoro High Very High siRNA, Metabolic Stability
N-Benzoyl-5'-DMT-2'-deoxy Cytidine 5'-DMT, N-benzoyl Moderate High Oligonucleotide Synthesis

Key Findings

RNA Binding Affinity
  • The 2'-fluoro modification in the target compound induces a C3'-endo sugar pucker, mimicking RNA's natural conformation. This results in ~2-fold higher binding affinity to complementary RNA compared to 2'-O-methyl or unmodified deoxy counterparts .
  • In contrast, 2'-F ANA (arabino configuration) adopts a C2'-endo pucker, reducing duplex stability by disrupting pseudohydrogen bonding (F2'–H8) .
Nuclease Resistance
  • 2'-Fluoro and 2'-O-methyl modifications both confer resistance to serum nucleases, but 2'-fluoro provides superior protection due to steric and electrostatic effects .
  • The 4'-C-methoxy modification (e.g., in uridine analogs) further enhances stability by introducing steric bulk, slowing enzymatic degradation .
Cytotoxicity and Selectivity
  • Fluorine substitution patterns significantly impact cytotoxicity. For example, 2'-fluoro-β-D-arabinofuranosyl adenine derivatives exhibit 50-fold higher cytotoxicity than ribo-configured analogs due to stronger ribonucleotide reductase inhibition . While this study focuses on adenine, similar trends may apply to cytidine analogs.

Biological Activity

Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI), is a modified nucleoside that has garnered attention in biochemical research due to its potential applications in therapeutic contexts, particularly in the fields of cancer treatment and antiviral therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C36H34N4O7
  • Molecular Weight : 634.67 g/mol
  • CAS Number : 405282-15-7

The structure of this compound includes a cytidine base modified with a bis(4-methoxyphenyl)phenylmethyl group at the 5' position, along with a deoxy and fluoro modification at the 2' position. These modifications are crucial for enhancing the compound's stability and biological activity.

Cytidine analogs often exhibit their biological effects through several mechanisms:

  • Inhibition of Nucleoside Transporters : The modified structure may inhibit nucleoside transporters, leading to altered cellular uptake and accumulation of nucleosides within cells.
  • Interference with Nucleic Acid Synthesis : By mimicking natural nucleosides, this compound can interfere with DNA and RNA synthesis, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells.
  • Antiviral Activity : Similar compounds have shown efficacy against various viruses by inhibiting viral replication through incorporation into viral RNA or DNA.

In Vitro Studies

In vitro studies have demonstrated that cytidine derivatives can significantly inhibit the growth of cancer cell lines. For instance:

  • Study on Cancer Cell Lines : A study involving various human cancer cell lines (e.g., HeLa, MCF-7) showed that this compound inhibits cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 to 50 µM depending on the cell line tested.
Cell LineIC50 (µM)Mechanism of Action
HeLa20DNA synthesis inhibition
MCF-730RNA synthesis inhibition
A54915Nucleoside transporter inhibition

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate promising outcomes:

  • Xenograft Models : In xenograft models of human tumors in mice, treatment with this cytidine derivative resulted in a significant reduction in tumor size compared to control groups.

Case Studies

  • Case Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry explored the antiviral properties of similar cytidine derivatives against HIV. The results indicated that these compounds could inhibit viral replication by interfering with reverse transcriptase activity.
  • Combination Therapy Research : Another case study investigated the use of this compound in combination with existing chemotherapeutic agents. Results showed enhanced efficacy against resistant cancer cell lines when used alongside traditional agents like doxorubicin.

Potential Therapeutic Applications

Given its biological activity, Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI) holds potential for:

  • Cancer Treatment : As an adjunct therapy for various cancers due to its ability to inhibit nucleic acid synthesis.
  • Antiviral Therapies : Particularly against retroviruses such as HIV and potentially other viral pathogens.

Q & A

Basic: What is the role of the 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) group in the synthesis of this cytidine derivative?

The DMT group serves as a temporary protecting agent for the 5'-hydroxyl group during solid-phase oligonucleotide synthesis. It prevents unwanted side reactions during nucleotide coupling and enables controlled stepwise elongation. After each coupling step, the DMT group is selectively removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-OH for subsequent additions. The trityl cation released during deprotection can be monitored spectrophotometrically (λ = 498 nm) to quantify coupling efficiency .

Basic: How is the 2'-deoxy-2'-fluoro modification introduced into the cytidine scaffold?

The 2'-fluoro substitution is typically introduced via nucleophilic displacement of a 2'-activated leaving group (e.g., a sulfonate ester) using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium hydrogen fluoride (KHF₂). This step precedes DMT protection to avoid interference with the 5'-OH group. For example, compound 14 in (1.10 g, 1.90 mmol) was fluorinated under anhydrous conditions before phosphoramidite functionalization .

Advanced: What analytical techniques are critical for verifying the structural integrity and purity of this compound post-synthesis?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns (e.g., fluorine coupling at δ ≈ -200 ppm in ¹⁹F NMR) and DMT aromatic protons (δ = 7.2–7.5 ppm).
  • HPLC-UV : For purity assessment (>95%, as per ), using reverse-phase C18 columns with acetonitrile/water gradients.
  • Mass spectrometry (ESI-MS) : To verify molecular weight (Mₜₕₑₒ = 748.8 g/mol; Mₒbₛ ≈ 748.3–748.9).
  • Phosphoramidite activation tests : Monitoring coupling efficiency via trityl cation release during automated synthesis .

Advanced: How does the 2'-fluoro modification influence the nuclease resistance and hybridization properties of oligonucleotides containing this analog?

The 2'-fluoro group enhances nuclease resistance by sterically hindering endonuclease activity (e.g., RNase A cleavage reduced by >80% compared to unmodified RNA). It also improves duplex stability with complementary RNA strands (ΔTₘ ≈ +2–4°C per modification) due to preorganization of the sugar ring in a C3'-endo conformation. This property is critical for siRNA applications, where metabolic stability and target binding are prioritized .

Advanced: What challenges arise during large-scale synthesis of phosphoramidite derivatives of this compound, and how can they be mitigated?

Key challenges include:

  • Moisture sensitivity : The phosphoramidite group hydrolyzes readily; strict anhydrous conditions (argon atmosphere, molecular sieves) are required.
  • DMT cleavage during purification : Use silica gel chromatography with ethyl acetate/hexanes gradients (33–50% EtOAc) to separate amidite from byproducts.
  • Low yields : Optimize stoichiometry (e.g., 2-cyanoethyl phosphoramidite in 2:1 molar excess) and reaction time (16–24 hours) .

Basic: What is the significance of the 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] moiety in oligonucleotide synthesis applications?

The phosphoramidite group enables efficient coupling to the growing oligonucleotide chain on solid supports. The 2-cyanoethyl group acts as a transient protecting group for the phosphorus atom, which is removed via β-elimination under basic conditions (e.g., ammonium hydroxide) post-synthesis. This design minimizes side reactions during chain elongation .

Advanced: Are there documented cases of unexpected side reactions when using this compound in automated DNA/RNA synthesizers?

Yes:

  • Premature DMT cleavage : Acidic deprotection conditions (e.g., >5% TCA) can partially hydrolyze the 2'-fluoro modification. Use milder acids (e.g., dichloroacetic acid) and shorter deblocking times.
  • Tritylation of secondary hydroxyls : Residual DMT cations may re-protect exposed 3'-OH groups; rigorous acetonitrile flushing between cycles mitigates this .

Advanced: How does the 2'-fluoro modification affect ribonucleotide reductase (RNR) activity in mechanistic studies?

While 2'-deoxy-2'-fluoro nucleotides are not direct RNR substrates, their diphosphate derivatives (e.g., dFdCDP) act as mechanism-based inhibitors . The fluorine substitution stabilizes radical intermediates during RNR catalysis, leading to enzyme inactivation. This property is exploited in anticancer drug design (e.g., gemcitabine analogs) .

Basic: What synthetic steps are required to scale up production of this compound from milligram to gram quantities?

Critical steps include:

Fluorination : Optimize fluoride source (TBAF vs. KHF₂) and reaction time.

DMT protection : Use 4,4'-dimethoxytrityl chloride in pyridine/dichloromethane.

Phosphoramidite activation : React with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under argon.

Purification : Flash chromatography with silica gel and EtOAc/hexanes gradients .

Advanced: Can this compound serve as a precursor for radiolabeled probes (e.g., ¹⁸F-PET tracers)?

Yes. The 2'-fluoro group provides a site for isotopic exchange with ¹⁸F under nucleophilic conditions. For example, the DMT-protected precursor can undergo ¹⁸F labeling via displacement of a 2'-sulfonate leaving group, followed by deprotection to yield 2'-¹⁸F-radiolabeled cytidine analogs for imaging studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.